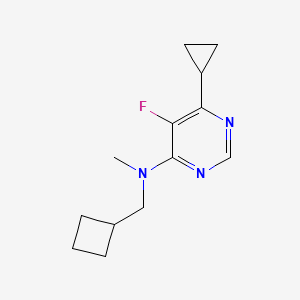
N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of cyclobutylmethyl and cyclopropyl groups, along with a fluorine atom and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes a series of substitutions and additions to introduce the desired functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents, such as:
- N-(cyclobutylmethyl)-6-cyclopropyl-5-chloro-N-methylpyrimidin-4-amine
- N-(cyclobutylmethyl)-6-cyclopropyl-5-bromo-N-methylpyrimidin-4-amine
- N-(cyclobutylmethyl)-6-cyclopropyl-5-iodo-N-methylpyrimidin-4-amine
Uniqueness
What sets N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this particular derivative potentially more effective in certain applications.
Properties
Molecular Formula |
C13H18FN3 |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H18FN3/c1-17(7-9-3-2-4-9)13-11(14)12(10-5-6-10)15-8-16-13/h8-10H,2-7H2,1H3 |
InChI Key |
UOHGULBBXKDRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)C2=NC=NC(=C2F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223984.png)
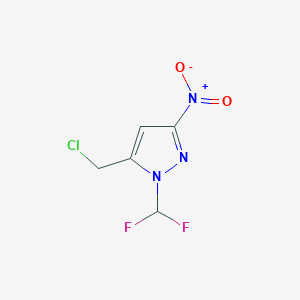
![2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12224007.png)
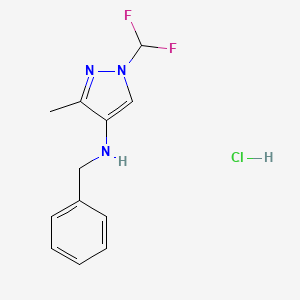
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12224016.png)
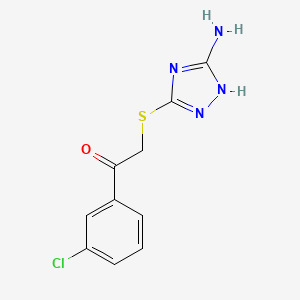
![2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12224024.png)
![4-Methyl-6-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one](/img/structure/B12224026.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12224033.png)
![(2-fluorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12224038.png)
![N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12224044.png)
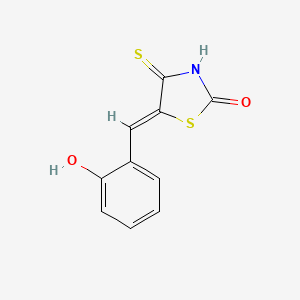
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12224074.png)
![Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12224079.png)
